N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide
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Overview
Description
N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a furan ring, and a benzamide moiety. Its intricate molecular architecture suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopentyl(2-furylmethyl)amine, followed by its reaction with a propylating agent to introduce the propyl group. The final step involves the coupling of this intermediate with the benzamide derivative under specific conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, possibly as a drug candidate.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(cyclopentyl(furan-2-ylmethyl)amino)propyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide include:
Cresols: These are aromatic organic compounds with a similar benzene ring structure but different functional groups.
Other benzamide derivatives: Compounds with variations in the substituents on the benzamide moiety.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
N-[3-[cyclopentyl(furan-2-ylmethyl)amino]propyl]-4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c30-24(26-12-4-13-29(20-5-1-2-6-20)15-21-7-3-14-33-21)18-8-10-19(11-9-18)27-25-28-22-16-35(31,32)17-23(22)34-25/h3,7-11,14,20,22-23H,1-2,4-6,12-13,15-17H2,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNZDWBEPEVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCCNC(=O)C2=CC=C(C=C2)NC3=NC4CS(=O)(=O)CC4S3)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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